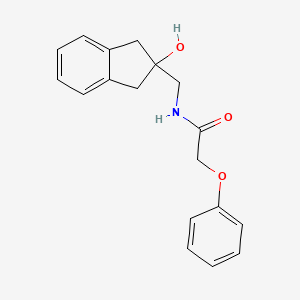

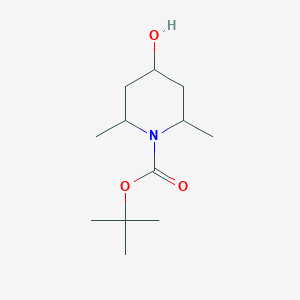

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenoxyacetamide is a compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique chemical properties and potential medicinal benefits.

Scientific Research Applications

Kinetics and Mechanism of Amide Hydrolysis

Research into the hydrolysis kinetics and mechanism of N-substituted amides, such as N-methylacetamide, provides insights relevant to compounds like N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenoxyacetamide. These studies help understand the behavior of such compounds under various conditions, including high-temperature water (Duan, Dai, & Savage, 2010).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, as seen in the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, is a process that could be relevant for similar compounds (Magadum & Yadav, 2018). This research offers valuable insights into the synthesis pathways for related compounds.

DFT-Calculated IR Spectrum of Amide Bands

The study of the infrared spectrum of amides, including N-methylacetamide, provides essential information on their structural characteristics. This research can contribute to a better understanding of similar compounds' structural and spectral properties (Ji et al., 2020).

Derivatization and Quantification in Analytical Chemistry

The derivatization of amine groups in compounds like amphetamines and hydroxyamines is crucial for their analytical quantification. Such methods can apply to similar compounds for analysis and quantification purposes (Shin & Donike, 1996).

Synthesis and Characterization of Related Compounds

The synthesis and characterization of similar compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, provide a basis for understanding the chemical properties and potential applications of this compound (Zhong-cheng & Wan-yin, 2002).

Molecular Interactions in Polymer Blends

The study of interactions between compounds like N-methylacetamide and phenol in polyamide blends through molecular modeling and experimental methods sheds light on the potential interactions and applications of similar compounds in materials science (Hartikainen et al., 2004).

properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-17(12-22-16-8-2-1-3-9-16)19-13-18(21)10-14-6-4-5-7-15(14)11-18/h1-9,21H,10-13H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRLBWZPYGFTFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)COC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(prop-2-en-1-yl)carbamoyl]amino}phenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2382175.png)

![6-chloro-N-{2-[(4-chlorophenyl)formamido]ethyl}pyrazine-2-carboxamide](/img/structure/B2382182.png)

![2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2382183.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)

![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)